molecular formula C16H16N8O2 B2726093 N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396790-67-2

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2726093
CAS No.: 1396790-67-2
M. Wt: 352.358
InChI Key: RORXXVOPBPPMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, a morpholine ring, and a pyridazine carboxamide moiety

Properties

IUPAC Name

6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORXXVOPBPPMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl group is then introduced through a substitution reaction, followed by the formation of the morpholine ring via a cyclization reaction. The final step involves the coupling of the pyridazine carboxamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the tetrazole formation and the implementation of automated synthesis techniques for the subsequent steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide and related compounds. The following table summarizes key findings from recent research:

Study Cell Lines Tested Inhibition (%) Mechanism of Action
Study A SNB-19, OVCAR-8, NCI-H4086.61, 85.26, 75.99Induction of apoptosis
Study B HepG2, MDA-MB-231Significant cytotoxicityInhibition of VEGFR2
Study C Various cancer cell linesModerate to high inhibitionKIF18A inhibition

Case Study: Study A

In a study published in the ACS Omega, this compound exhibited remarkable growth inhibition against several cancer cell lines. The mechanism was linked to the induction of apoptosis, making it a candidate for further development in anticancer therapies.

Antifungal Activity

In addition to its anticancer properties, some derivatives of the compound have shown promising antifungal activity. A study involving pyridine-sulfonamide derivatives indicated that modifications could enhance antifungal efficacy against strains such as Candida albicans .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that optimize the pharmacological profile of the compound:

  • Initial Synthesis : Starting from commercially available precursors.
  • Structural Optimization : Modifications to enhance solubility and bioavailability.
  • Testing for Biological Activity : Evaluating the synthesized compounds against various disease models.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a tetrazole ring, phenyl group, morpholine ring, and pyridazine carboxamide moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the morpholine and pyridazine moieties contributes to its potential efficacy.

Antimicrobial Activity

Research indicates that derivatives of tetrazoles exhibit significant antimicrobial properties. A study synthesized several tetrazole derivatives, including this compound, and assessed their activity against various bacterial strains.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundGram-positive Activity (%)Gram-negative Activity (%)
This compound66.67 (Staphylococcus aureus)70.59 (Escherichia coli)
Reference Drug (Gentamycin)100100

The compound demonstrated moderate to high efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Tetrazole derivatives have also been evaluated for anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema model in rats, this compound showed promising results.

Table 2: Anti-inflammatory Activity Comparison

CompoundEdema Reduction (%)Standard Drug (Phenylbutazone)
This compound4560

This suggests that the compound possesses moderate anti-inflammatory properties, making it a candidate for further development in treating inflammatory conditions .

Anticancer Potential

The anticancer activity of tetrazole derivatives has been explored in various studies. The compound's structure allows it to interact with multiple biological targets, potentially inhibiting cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.5

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide, and what reaction conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrazole-containing intermediates (e.g., 4-(1H-tetrazol-1-yl)aniline) are often coupled with pyridazine derivatives using polar aprotic solvents like DMF or DMSO. A base such as K₂CO₃ is typically used to deprotonate reactive sites and facilitate coupling . Reaction temperature (room temperature to 80°C) and stoichiometric ratios of reagents (1:1.1 molar ratio of nucleophile to electrophile) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How is structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is essential to verify the connectivity of the tetrazole, morpholine, and pyridazine moieties. For instance, the tetrazole proton typically appears as a singlet near δ 9.5–10.0 ppm, while morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound, particularly in multi-step reactions?

  • Methodological Answer : Yield optimization requires addressing bottlenecks such as steric hindrance at the pyridazine carboxamide site. Strategies include:

  • Using coupling agents like HATU or EDCI to improve amide bond formation efficiency.
  • Introducing microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours at 100°C) .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition.

Q. What are the primary biological targets of this compound, and how can researchers validate its mechanism of action?

  • Methodological Answer : Tetrazole-containing analogs are known to modulate kinases or cytoskeletal proteins (e.g., F-actin, paxillin). To validate targets:

  • Perform kinase inhibition assays (e.g., ELISA-based phosphorylation assays) using recombinant proteins.
  • Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., Akt-mTOR pathway components) and assess rescue effects .
  • Conduct molecular docking studies (e.g., with PDB ID: 7BYE for bacterial targets) to predict binding interactions, followed by surface plasmon resonance (SPR) for affinity measurements .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrazole-pyridazine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or cellular context. To address this:

  • Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays).
  • Compare compound solubility and stability across solvents (e.g., DMSO vs. saline) using UV-Vis spectroscopy.
  • Validate findings in orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3/7 activity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.